N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide
Description
N-(4-{[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide is a sulfonamide-containing compound featuring a 1,2,3,4-tetrahydroquinoline core substituted with an ethanesulfonyl group and a propanamide-linked aromatic sulfamoyl moiety. Below, we compare this compound with structurally and functionally related analogs, focusing on synthesis, physicochemical properties, and pharmacological profiles.
Properties
IUPAC Name |
N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]-3-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-4-21(25)22-17-9-11-20(15(3)13-17)31(28,29)23-18-8-10-19-16(14-18)7-6-12-24(19)30(26,27)5-2/h8-11,13-14,23H,4-7,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCUEVWGTOIVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is synthesized via a multi-step process. Starting with the quinoline core, various functional groups are introduced under controlled conditions. One common approach involves sulfonation followed by amidation. Specific catalysts and solvents are used to optimize yields and ensure purity.
Industrial Production Methods
On an industrial scale, production involves a similar synthetic route, but with enhanced efficiency. High-throughput reactors, continuous flow processes, and automated monitoring systems are employed to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide undergoes various reactions:
Oxidation: : Converts the sulfonyl group to a sulfonic acid derivative.
Reduction: : Targets the quinoline ring, potentially leading to dihydro or tetrahydro forms.
Substitution: : Involves halogens or other nucleophiles replacing hydrogen atoms.
Common Reagents and Conditions
Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents like iodine or bromine for substitutions. Reactions are often carried out under reflux conditions with organic solvents like dichloromethane or toluene.
Major Products Formed
These reactions yield a variety of derivatives, each with distinct chemical properties. For example, oxidation might produce sulfonic acids, while reduction may result in more hydrogenated forms of the compound.
Scientific Research Applications
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide has a broad range of applications:
Chemistry: : As a reagent in organic synthesis and catalyst in certain reactions.
Biology: : Inhibits specific enzymes, useful in probing biochemical pathways.
Medicine: : Potential therapeutic agent, particularly in anti-inflammatory and anti-cancer research.
Industry: : Used in the production of specialty chemicals and as an intermediate in manufacturing pharmaceuticals.
Mechanism of Action
This compound exerts its effects by binding to specific molecular targets, disrupting normal biochemical processes. For instance, in cancer research, it may inhibit enzymes critical for tumor growth. The pathways involved often include signal transduction and cellular metabolism.
Comparison with Similar Compounds
Core Heterocycle and Sulfonamide Derivatives
- Target Compound: Core: 1,2,3,4-Tetrahydroquinoline with ethanesulfonyl substitution at position 1. Sulfamoyl Group: Linked to a 3-methylphenyl-propanamide moiety.
- Analog 1: (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide () Core: 2-Oxotetrahydrofuran (lactone) instead of tetrahydroquinoline. Sulfamoyl Group: Linked to a phenyl-acetamide moiety. Synthesis: N-Acetylsulfanilyl chloride reacts with a tetrahydrofuran-3-amine intermediate. Yield: 57%; m.p. 174–176°C; EI-MS: m/z = 299.34 [M+H]+ . Structural Impact: The lactone ring may confer metabolic instability compared to the tetrahydroquinoline core.
- Analog 2: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides () Core: 1,3,4-Oxadiazole-thiazole hybrid. Sulfamoyl Group: Absent; replaced with a sulfanyl-propanamide linker. Synthesis: Multi-step protocol involving hydrazine, carbon disulfide, and nucleophilic substitution .
Key Structural Differences
Pharmacological and Functional Insights
Receptor Interaction Hypotheses
While direct data on the target compound’s receptor targets are unavailable, sulfonamide-containing analogs often modulate GPCRs or enzymes. For example:
- Mu-opioid Receptor Agonists : Compounds like fentanyl and DAMGO () activate G proteins via mu-opioid receptors, measured via [35S]GTPγS binding assays. The target compound’s sulfonamide groups may interact with similar allosteric sites but likely differ in efficacy .
- Delta-Opioid Receptor Modulation: Naltrindole () attenuates morphine tolerance via delta-opioid receptors. The target compound’s tetrahydroquinoline core could theoretically interact with opioid receptors, but this remains speculative without empirical data .
Comparative Pharmacological Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
